N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS No.: 1091073-85-6
Cat. No.: VC11794987
Molecular Formula: C20H20F3NO2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091073-85-6 |
|---|---|
| Molecular Formula | C20H20F3NO2 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25) |
| Standard InChI Key | DXFZMCRFAXUESL-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, reflects its two primary components:
-
A 2-(trifluoromethyl)benzoyl group contributing electron-withdrawing properties and lipophilicity.
-
A 4-phenyloxan-4-ylmethyl moiety introducing steric bulk and chiral centers, which may influence receptor binding .
Table 1: Key Molecular Descriptors
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, aromatic), 4.15–3.90 (m, 2H, oxane CH₂), 3.70–3.50 (m, 2H, oxane CH₂), 2.95–2.75 (m, 1H, CH₂N), 1.95–1.60 (m, 4H, oxane CH₂) .
-
¹³C NMR: 165.8 (C=O), 141.2 (CF₃), 128.9–125.4 (aromatic), 76.8 (oxane C-O), 42.1 (CH₂N) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Amide Coupling: React 2-(trifluoromethyl)benzoic acid with 4-phenyloxan-4-ylmethanamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)* in dichloromethane .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Industrial-Scale Production
-
Continuous Flow Reactors: Reduce reaction time from 12 hours to 2 hours via optimized temperature (40°C) and pressure (2 bar) .
-
Crystallization: Ethanol/water mixtures achieve >99% purity, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Water | 0.12 | 14 days |
| Ethanol | 45.8 | >30 days |
| DMSO | 89.3 | >60 days |
The trifluoromethyl group enhances lipophilicity (LogP = 3.8), favoring blood-brain barrier penetration .
Biological Activity and Mechanisms
Enzyme Inhibition
-
Chymotrypsin-like Protease Inhibition: IC₅₀ = 1.2 μM in vitro, attributed to hydrogen bonding between the amide carbonyl and Ser195 residue .
-
Antimicrobial Activity:
Organism MIC (μM) Staphylococcus aureus 15.3 Candida albicans 28.7
Pharmacokinetics (Rat Model)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 42% |
| Plasma t₁/₂ | 6.8 hours |
| Vd | 2.1 L/kg |
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | Activity (IC₅₀) |
|---|---|---|
| 4-(Trifluoromethyl)benzamide | CF₃ at para position | 3.5 μM |
| N-(Cyclohexylmethyl)benzamide | Cyclohexane vs. oxane | 12.1 μM |
The oxane ring in N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide improves target selectivity by 4-fold compared to cyclohexyl analogues .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Optimized for kinase inhibitors in oncology trials (Phase I) .
-
Prodrug Potential: Esterification of the amide group enhances oral absorption (AUC increased by 65%) .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume